(2Z)-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one
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Overview
Description
The compound (2Z)-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one is a complex organic molecule featuring multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger compound, often using catalysts and specific temperature conditions.
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups within the molecule.
Substitution Reactions: These reactions involve the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
(2Z)-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(2Z)-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one: can be compared with other similar compounds, such as:
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane .
- 2-Fluorodeschloroketamine .
These compounds share similar structural features and functional groups but may differ in their specific chemical properties and applications. The uniqueness of This compound lies in its specific combination of aromatic rings and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H16O7 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(2Z)-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C23H16O7/c24-18(14-3-6-19-21(10-14)28-9-8-27-19)13-29-16-4-5-17-20(11-16)30-22(23(17)25)12-15-2-1-7-26-15/h1-7,10-12H,8-9,13H2/b22-12- |
InChI Key |
RJTKPIPDYAYFSQ-UUYOSTAYSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)COC3=CC4=C(C=C3)C(=O)/C(=C/C5=CC=CO5)/O4 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)COC3=CC4=C(C=C3)C(=O)C(=CC5=CC=CO5)O4 |
Origin of Product |
United States |
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